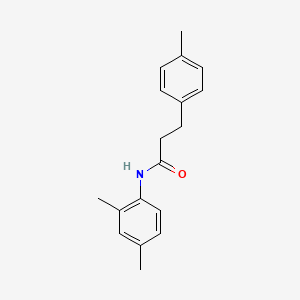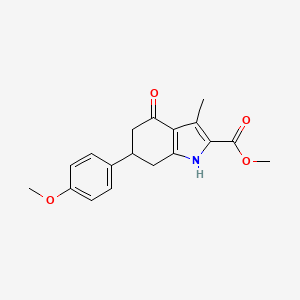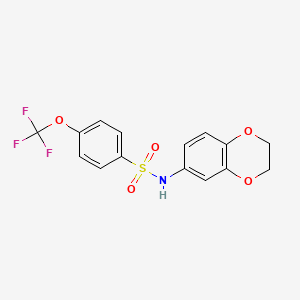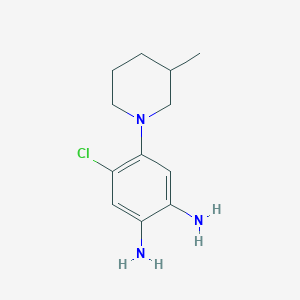![molecular formula C15H18F3NO5S B4434353 ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B4434353.png)
ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFP is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate involves the inhibition of enzymes that are involved in various cellular processes. For example, ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the extracellular fluid, which can have various physiological effects. ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate also inhibits farnesyltransferase, which is involved in the post-translational modification of proteins. This can lead to the inhibition of certain signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. For example, ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has been shown to decrease the activity of carbonic anhydrase, leading to a decrease in the pH of the extracellular fluid. This can have various physiological effects, such as the inhibition of tumor cell growth. ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has also been shown to have anti-inflammatory properties, which can reduce the severity of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate is also soluble in various solvents, making it easy to work with in the lab. However, ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has some limitations. For example, it can be toxic at high concentrations, which can limit its use in certain experiments. ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate can also be expensive to synthesize, which can limit its availability for some researchers.
Direcciones Futuras
There are several future directions for the study of ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate. One potential direction is the development of new drugs based on the properties of ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate. For example, ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has been shown to have anti-tumor properties, making it a potential candidate for the development of new anti-cancer drugs. Another potential direction is the study of the mechanism of action of ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate in more detail, which can provide insights into its potential applications in various cellular processes. Finally, the synthesis of new derivatives of ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate can lead to the development of compounds with improved properties for use in scientific research.
Aplicaciones Científicas De Investigación
Ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and farnesyltransferase, which are involved in various cellular processes. ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
ethyl 1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5S/c1-2-23-14(20)11-7-9-19(10-8-11)25(21,22)13-5-3-12(4-6-13)24-15(16,17)18/h3-6,11H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFMFKBIXFVVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4434270.png)
![1-benzyl-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4434284.png)



![1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4434309.png)
![2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4434324.png)



![4-[(2-methoxyethyl)thio]-2-(3-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4434345.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4434349.png)

